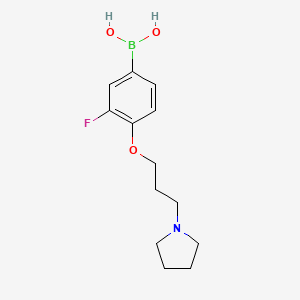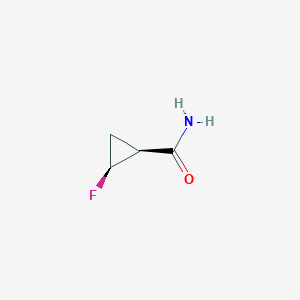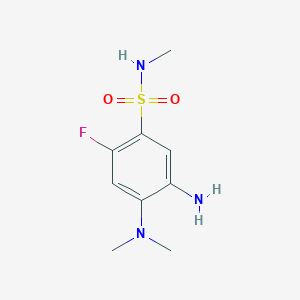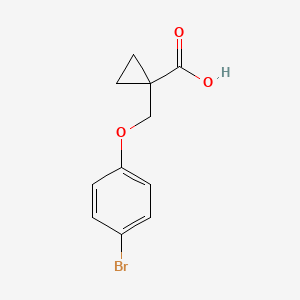
3-(5-Methoxypyridin-3-yl)propanoic acid
Vue d'ensemble
Description
3-(5-Methoxypyridin-3-yl)propanoic acid is a chemical compound with the CAS Number: 1256825-62-3 . It has a molecular weight of 181.19 . The IUPAC name for this compound is 3-(5-methoxy-3-pyridinyl)propanoic acid .
Molecular Structure Analysis
The InChI code for 3-(5-Methoxypyridin-3-yl)propanoic acid is1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
3-(5-Methoxypyridin-3-yl)propanoic acid is a powder at room temperature . More specific physical and chemical properties are not available in the retrieved data.Applications De Recherche Scientifique
Nonpeptide Alphavbeta3 Antagonists for Osteoporosis
Compounds structurally related to 3-(5-Methoxypyridin-3-yl)propanoic acid have been investigated for their potential in treating osteoporosis. For instance, a study by Hutchinson et al. (2003) explored a potent and selective antagonist of the alpha(v)beta(3) receptor, showing promise for clinical development in preventing and treating osteoporosis. The compound demonstrated significant efficacy in in vivo models of bone turnover, indicating its potential utility in osteoporosis treatment protocols (Hutchinson et al., 2003).
Antiproliferative Activity Against Cancer
Božić et al. (2017) synthesized and characterized a series of novel compounds showing significant antiproliferative effects against various cancer cell lines, including human colon cancer, breast cancer, and myelogenous leukemia. These findings suggest the potential of these compounds in cancer research and therapy, highlighting their ability to inhibit cell proliferation across a range of concentrations (Božić et al., 2017).
Hydrate Formation in Pharmaceutical Compounds
Zhao et al. (2009) investigated the hydrate formation of a pharmaceutical compound, which exists in multiple crystalline forms. This study utilized particle-based simulation techniques to explore the dynamics of hydrate formation, providing insights into the stability and physical properties of pharmaceuticals. Understanding hydrate formation is critical for optimizing drug formulation and ensuring product stability (Zhao et al., 2009).
Inhibition of Leukotriene Synthesis
Another study by Hutchinson et al. (2009) focused on the development of a potent inhibitor for leukotriene synthesis, demonstrating efficacy in a murine model of allergen-induced asthma. This research contributes to the understanding of inflammation pathways and the development of new therapeutic strategies for inflammatory diseases (Hutchinson et al., 2009).
Antimicrobial Activity
Miszke et al. (2008) reported on the synthesis of compounds demonstrating noticeable bacteriostatic or tuberculostatic activity, indicating potential applications in developing new antimicrobial agents. This research highlights the importance of novel compound synthesis in addressing the global challenge of microbial resistance (Miszke et al., 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(5-methoxypyridin-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-7(5-10-6-8)2-3-9(11)12/h4-6H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNFHDVAEVPXQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methoxypyridin-3-yl)propanoic acid | |
CAS RN |
1256825-62-3 | |
| Record name | 3-(5-methoxypyridin-3-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Carbamic acid, N-[trans-4-(cyanomethyl)cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B1403075.png)
![3-Azaspiro[5.5]undecan-9-one hydrochloride](/img/structure/B1403076.png)
![3-(4-Methoxy-5-methylpyrimidin-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B1403077.png)
![Methyl 4-[(5-bromopentyl)thio]benzoate](/img/structure/B1403079.png)
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran] hydrochloride](/img/structure/B1403082.png)

![Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1403085.png)
![5-Fluoro-2-(pyrazolo[1,5-a]pyrazin-3-yl)pyrimidin-4-ol](/img/structure/B1403088.png)

![5-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1403090.png)



